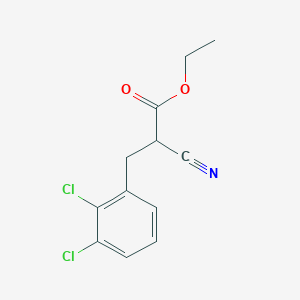

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate

Description

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate is a synthetic ester featuring a cyano group at the C2 position, a 2,3-dichlorophenyl substituent at the C3 position, and an ethyl ester moiety. The dichlorophenyl group enhances lipophilicity and steric bulk, which may influence biological activity or material properties .

Properties

IUPAC Name |

ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2/c1-2-17-12(16)9(7-15)6-8-4-3-5-10(13)11(8)14/h3-5,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOAUIULIQZAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262606 | |

| Record name | Ethyl 2,3-dichloro-α-cyanobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-98-3 | |

| Record name | Ethyl 2,3-dichloro-α-cyanobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dichloro-α-cyanobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Oxidation: Formation of 2-cyano-3-(2,3-dichlorophenyl)propanoic acid.

Reduction: Formation of ethyl 2-amino-3-(2,3-dichlorophenyl)propanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Substituents : 4-methylphenyl

- The methyl group may also lower molecular polarity compared to dichlorophenyl derivatives .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Substituents : 2,4-dimethoxyphenyl

- Key Differences: Methoxy groups are strong electron donors, which could stabilize conjugated systems via resonance. This contrasts with the electron-withdrawing chlorine atoms in the target compound, which may enhance electrophilicity at the α,β-unsaturated ester .

Methyl 2-cyano-3-(2-fluorophenyl)propanoate

- Substituents : 2-fluorophenyl

- Key Differences : Fluorine’s high electronegativity and small atomic radius may improve metabolic stability compared to chlorine. However, the reduced steric bulk of fluorine might diminish binding affinity in biological targets .

Functional Group Modifications

Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

- Functional Groups: Amino group (protonated as hydrochloride) instead of cyano.

- Key Differences: The amino group enables participation in Schiff base formation or amidation reactions, contrasting with the cyano group’s role in nitrile-specific transformations (e.g., hydrolysis to carboxylic acids). The hydrochloride salt enhances water solubility .

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate

- Functional Groups : Phenyl group at C2 and single chlorine at C3.

- Key Differences: The absence of a cyano group eliminates electrophilic character at C2, reducing reactivity in Michael addition reactions. The additional phenyl group increases molecular weight (C₁₇H₁₇ClO₂, MW 288.77 g/mol) and steric hindrance .

Molecular Weight and Physicochemical Properties

Notes:

- The dichlorophenyl group increases molecular weight and lipophilicity (ClogP ~3.5) compared to methyl or methoxy analogs.

- Cyano-containing derivatives generally exhibit higher melting points due to dipole-dipole interactions .

Biological Activity

Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11Cl2NO2

- CAS Number : 39959-98-3

- Functional Groups : Cyano group (-C≡N), dichlorophenyl group

The compound is characterized by its unique structure, which allows it to interact with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Significant inhibition |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | Induces apoptosis | |

| HeLa (Cervical cancer) | Growth inhibition | |

| A549 (Lung cancer) | Cytotoxic effects |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Electrophilic Nature : The cyano group can act as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Binding Affinity : The dichlorophenyl moiety enhances the compound's binding affinity to proteins and enzymes, potentially altering their functions and leading to biological effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Anticancer Research :

In a study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. The findings demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.